molecular formula C10H9ClO B7822257 4-Chlorobenzalacetone

4-Chlorobenzalacetone

Cat. No. B7822257
M. Wt: 180.63 g/mol
InChI Key: UUKRKWJGNHNTRG-UHFFFAOYSA-N
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Description

4-Chlorobenzalacetone is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorobenzalacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzalacetone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroplating

4-Chlorobenzalacetone, synthesized through the condensation reaction of p-Chlorobenzaldehyde and acetone, is utilized as a brightener in acid sodium chloride based zinc plating solutions. This application helps achieve bright and fine Zn deposits, with studies also focusing on the electrochemical characteristics of the zinc plating solution (W. Xiaorong, 1997).

Photodegradation Studies

Research has been conducted on the rate parameters of degradation/mineralization of 4-chlorophenol, a related compound, using organic oxidants. This study is significant in evaluating the efficiency of various oxidants in basic media, in combination with UV irradiation at 254 nm (Swati Sharma, M. Mukhopadhyay, Z. Murthy, 2012).

Antimalarial Activity

Febrifugine analogues bearing a quinolizidine moiety, which are adducts of febrifugine with acetone, have shown potent antimalarial activity against the Plasmodium malaria parasite. This research provides insights into new compounds that could potentially be used in malaria treatment (Y. Takaya et al., 1999).

Water Treatment

Studies on the degradation of 4-chlorophenol in wastewater using advanced oxidation processes highlight the potential of using specific organic oxidants and UV treatment for water purification (Swati Sharma, M. Mukhopadhyay, Z. Murthy, 2010).

Catalytic Processes

Research on Cobalt(III)-catalyzed annulation of N-chlorobenzamides with maleimides explores novel chemical reactions that can be applied in synthesizing biologically active molecules (N. Muniraj, K. R. Prabhu, 2019).

Molecular Structure Analysis

Investigations into the molecular structure of benzene derivatives, including derivatives of dibenzalacetone, provide valuable information for understanding the chemical properties and potential applications of these compounds in various fields (B. Arbuzov et al., 1969).

properties

IUPAC Name

4-(4-chlorophenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRKWJGNHNTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzalacetone

CAS RN

3160-40-5
Record name 4-(4-Chlorophenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3160-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To the solution of 4-chlorobenzaldehyde (8.43 g, 60 mmol) in acetone(60 ml) and ethanol (6 ml) was added under stirring 10% NaOH aqueous solution(48 ml) and water(240 ml), the reaction solution was stirred at 25° C. for 8 hr. The precipitated solid was collected by filtration and washed with water, dried to give the title compound 10.5 g as a white solid, mp 56-57° C., yield: 96.9%.
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Yield
96.9%

Synthesis routes and methods II

Procedure details

Piperidine (1.5 ml) was added to a mixed solvent of acetone (1.1 ml) and ethanol (5 ml). After the resulting mixture was stirred for 5 minutes, 4-chlorobenzaldehyde (700 mg, 5.0 mmol) was added. The thus-obtained mixture was stirred at room temperature for 30 minutes. Acetic acid (two droplets, 0.2 ml) was then added, followed by heating under reflux for 6 hours. The solvent was distilled off and the residue (879 mg) was separated and purified by chromatography on a silica gel column [silica gel 40 g, hexane/diethylether (10/1)], whereby the title compound was obtained as a pale yellow oil (375 mg, 41.7%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Name
Yield
41.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
N Motohashi, C Yamagami, H Tokuda, Y Okuda… - … /Genetic Toxicology and …, 2000 - Elsevier
… 4-Chloro-TF was similarly prepared with 4-chlorobenzalacetone and trifluoroacetone, but by a modified method [16]. 2-Methoxypropenylbenzene was prepared by Williamson ether …
Number of citations: 31 www.sciencedirect.com
LC RAIFORD, RH MANLEY - The Journal of Organic Chemistry, 1940 - ACS Publications
… the 4-chlorostyryl radical could be made with equal ease by condensation of the required vanillalacetone with 4-chlorobenzaldehyde or by the interaction of 4-chlorobenzalacetone with …
Number of citations: 37 pubs.acs.org
NV Nosova, AA Sokolov, ON Gein, VL Gein… - Russian Journal of …, 2020 - Springer
… In conclusion, the reaction of N-arylacetoacetamides with benzalacetone and 4-chlorobenzalacetone under basic catalysis conditions furnished new cyclohexanone derivatives, among …
Number of citations: 1 link.springer.com
L Gómez-Nubla, J Aramendia… - Analytical and …, 2019 - Springer
… As a result, soluble organic compounds such as oxalates, n-hexadecanoic acid, and 4-chlorobenzalacetone were detected. The inorganic ions suffered a similar process, going inside …
Number of citations: 1 link.springer.com
Y Tamura, Y Yoshimoto, K Kunimoto… - Journal of Medicinal …, 1977 - ACS Publications
… prepared from the corresponding aldehyde by a similar method to that described for 4-chlorobenzalacetone (lh) below. Chlorobenzalacetone (lh). A mixture of 4-chlorobenzaldehyde (…
Number of citations: 30 pubs.acs.org
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
Heterocyclic compounds occupy nearly the first place among the other classes of organic compounds with respect to variety of biological activity. Within the ranks of the heterocyclic …
Number of citations: 0 link.springer.com
RE LUTZ, TA MARTIN, JF CODINGTON… - The Journal of …, 1949 - ACS Publications
… of 4-chlorobenzalacetone was refluxed for two hours and allowed to stand overnight (the calculated amount of water which was evolved was collected with a calibrated trap under the …
Number of citations: 32 pubs.acs.org
RE Davis - 1971 - scholarship.richmond.edu
… 1 Dry2 tetrahydrofuran solutions of 4-chlorobenzalacetone and cupric acetate monohydrate … Concentrations of the 4-chlorobenzalacetone and the cupric acetate were not varied. They …
Number of citations: 3 scholarship.richmond.edu
T Stern, S Rueckbrod, C Czekelius… - Advanced Synthesis …, 2010 - Wiley Online Library
… (E)-4-Chlorobenzalacetone (12): This compound was prepared according to the general procedure A. Purification by flash chromatography (hexane:ethyl acetate 9:1→8:2) gave a …
Number of citations: 44 onlinelibrary.wiley.com
I Vints, S Rozen - Tetrahedron, 2016 - Elsevier
… Benzalacetone (4a) and 4-chlorobenzalacetone (5a) were also treated with fluorine forming 4-difluoro-4-phenyl-2-butanone (4b) and 3,4-difluoro-4-(4-chlorophenyl)-2-butanone (5b) in …
Number of citations: 15 www.sciencedirect.com

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